molecular formula C15H14BrNO5S B3488825 methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B3488825
M. Wt: 400.2 g/mol
InChI Key: GCKJBVOCDPRJBP-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thienyl carbonyl intermediate: This step involves the bromination of thiophene to obtain 5-bromo-2-thiophene, followed by its acylation to form 5-bromo-2-thienyl carbonyl chloride.

    Coupling with the benzoate derivative: The 5-bromo-2-thienyl carbonyl chloride is then reacted with 4,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate
  • Methyl 2-{[(5-fluoro-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate

Uniqueness

Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-20-10-6-8(15(19)22-3)9(7-11(10)21-2)17-14(18)12-4-5-13(16)23-12/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKJBVOCDPRJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4,5-dimethoxybenzoate

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